

# Comparing GSK2850163 and AMG-18 efficacy

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## Compound of Interest

Compound Name: GSK2850163

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A detailed comparison of the efficacy of **GSK2850163** (Belantamab Mafodotin) and Amgen's BCMA-targeted BiTE® molecules for the treatment of relapsed or refractory multiple myeloma.

## Introduction

In the landscape of targeted therapies for relapsed or refractory multiple myeloma (RRMM), both antibody-drug conjugates (ADCs) and bispecific T-cell engagers (BiTEs®) have emerged as promising modalities. Both approaches can be directed against the B-cell maturation antigen (BCMA), a protein highly expressed on the surface of myeloma cells. This guide provides a comparative overview of **GSK2850163** (belantamab mafodotin), a BCMA-targeted ADC, and Amgen's BCMA-targeted BiTE® molecules, AMG 420 (pavutonsin) and AMG 701 (pavurutamab). While direct head-to-head clinical trial data is not available, this comparison will draw upon published data from key clinical studies to evaluate their respective efficacy, mechanisms of action, and experimental protocols.

## Mechanism of Action

**GSK2850163** (Belantamab Mafodotin) is an antibody-drug conjugate. Its mechanism involves a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). Upon binding to BCMA on myeloma cells, the ADC is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis.

Amgen's BCMA-targeted BiTE® Molecules (AMG 420 and AMG 701) are bispecific antibodies that engage both a patient's T-cells (via the CD3 receptor) and myeloma cells (via BCMA). This dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell

activation and targeted killing of the myeloma cell. AMG 701 is a half-life extended (HLE) BiTE®, allowing for less frequent dosing compared to the first-generation AMG 420.[1]

## Efficacy Data

The following tables summarize key efficacy data from clinical trials of **GSK2850163** and Amgen's BCMA-targeted BiTEs®.

Table 1: Efficacy of **GSK2850163** (Belantamab Mafodotin) in the DREAMM-2 Study

Endpoint	2.5 mg/kg cohort (n=97)	3.4 mg/kg cohort (n=99)
Overall Response Rate (ORR)	31%[2]	35%[2]
≥Very Good Partial Response (VGPR)	19%[2]	24%[2]
Median Duration of Response (DoR)	Not Reached	11.0 months
Median Progression-Free Survival (PFS)	2.9 months	4.9 months

Data from the pivotal phase 2 DREAMM-2 study in heavily pretreated RRMM patients.[2]

Table 2: Efficacy of Amgen's BCMA-targeted BiTE® Molecules in Phase 1 Studies

Drug	Study	Dose	ORR	≥Complete Response (CR)	Minimal Residual Disease (MRD) Negativity
AMG 420	First-in-human (NCT02514239)	400 μ g/day (MTD)	70% <sup>[3]</sup>	50% <sup>[3]</sup>	40% of patients at 400 μ g/day dose <sup>[4]</sup>
AMG 701	Phase 1 (NCT03287908)	3-18 mg	36% <sup>[5]</sup>	N/A	6 of 7 tested patients were MRD-negative <sup>[5]</sup>

Data for AMG 420 is from the maximum tolerated dose (MTD) cohort of its first-in-human trial.

<sup>[3]</sup> Data for AMG 701 is from a Phase 1 dose-escalation study.<sup>[5]</sup>

## Experimental Protocols

DREAMM-2 (NCT03525678) for **GSK2850163**<sup>[6]</sup>

- Study Design: A phase 2, open-label, randomized, two-arm study.<sup>[6]</sup>
- Patient Population: Patients with RRMM who had received at least three prior lines of therapy, were refractory to a proteasome inhibitor and an immunomodulatory agent, and had failed an anti-CD38 antibody.<sup>[6]</sup>
- Intervention: Patients were randomized to receive either 2.5 mg/kg or 3.4 mg/kg of **GSK2850163** intravenously every 3 weeks until disease progression or unacceptable toxicity.<sup>[6]</sup>
- Primary Endpoint: Overall Response Rate (ORR).<sup>[2]</sup>

Phase 1 Study of AMG 420 (NCT02514239)<sup>[3]</sup>

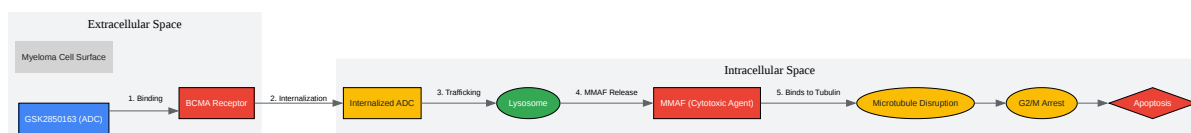
- Study Design: A first-in-human, phase 1, dose-escalation study.<sup>[3]</sup><sup>[4]</sup>

- Patient Population: Patients with relapsed and/or refractory multiple myeloma who had progressed after at least two prior lines of therapy.[3]
- Intervention: AMG 420 was administered via continuous intravenous infusion in 6-week cycles, with dose escalation across different cohorts.[3]
- Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities.[7]

#### Phase 1 Study of AMG 701 (NCT03287908)[5]

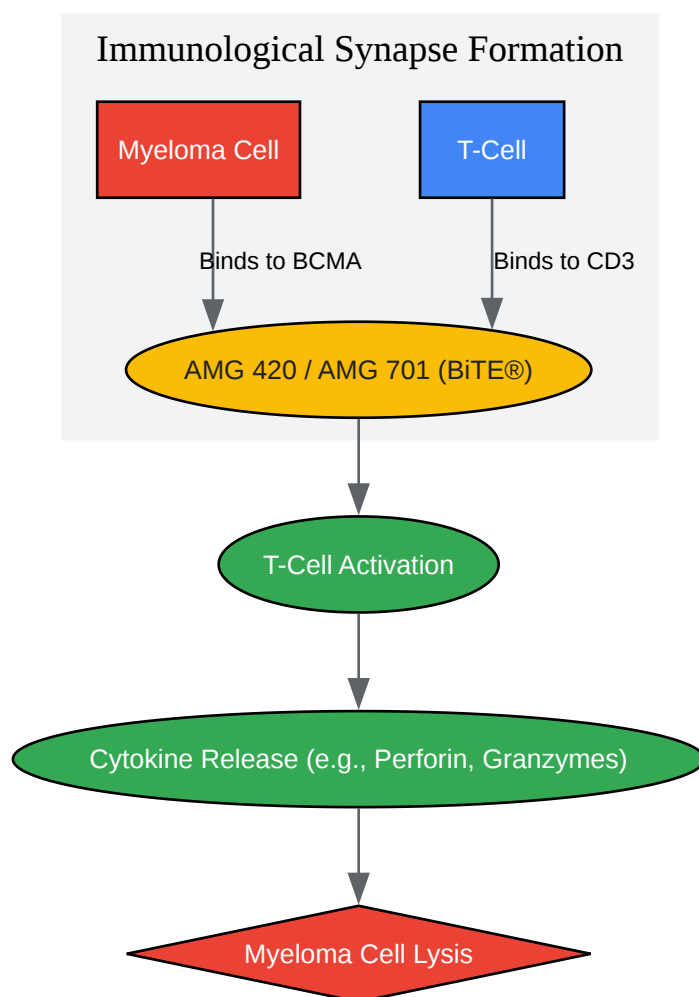
- Study Design: A phase 1, dose-escalation study.
- Patient Population: Heavily pre-treated patients with relapsed/refractory multiple myeloma who had received a median of six prior lines of therapy.[5]
- Intervention: AMG 701 administered intravenously. The half-life extended formulation allows for intermittent dosing.[1]
- Primary Objectives: To evaluate the safety and tolerability and to estimate a biologically active dose.[8]

## Visualizations



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Caption: Mechanism of action for **GSK2850163** (Belantamab Mafodotin).



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Caption: Mechanism of action for Amgen's BCMA-targeted BiTE® molecules.

## Conclusion

Both **GSK2850163** and Amgen's BCMA-targeted BiTE® molecules have demonstrated significant clinical activity in heavily pretreated RRMM patients. **GSK2850163**, as an ADC, offers a distinct mechanism of directly delivering a cytotoxic payload to myeloma cells. In contrast, Amgen's BiTEs®, particularly the first-in-class AMG 420, have shown high response rates by redirecting the patient's own immune system to fight the cancer. The development of the half-life extended AMG 701 aimed to improve upon the dosing convenience of the first-generation BiTE®. The choice between these therapeutic strategies may depend on patient-specific factors, previous lines of therapy, and the evolving landscape of multiple myeloma

treatment. Further clinical investigation, including potential head-to-head trials, would be necessary to definitively compare the efficacy and safety of these promising agents.

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